[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-chlorophenyl)methanone
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazole moiety, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C17H15ClN4O3S2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C17H15ClN4O3S2/c18-13-4-1-3-12(11-13)17(23)21-7-9-22(10-8-21)27(24,25)15-6-2-5-14-16(15)20-26-19-14/h1-6,11H,7-10H2 |
InChI Key |
IUPODJGBNYXWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and molecular interactions.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for use in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
- N-Acetyl-L-tryptophan
Uniqueness
Compared to these similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.
Biological Activity
The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule with a complex structure that integrates a piperazine ring, a benzothiadiazole moiety, and a methanone functional group. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Structural Overview
The structural components of this compound can be outlined as follows:
- Piperazine Ring : A well-known motif in pharmacologically active compounds.
- Benzothiadiazole Moiety : Known for its electronic properties and ability to interact with biological targets.
- Methanone Functional Group : Contributes to the compound's reactivity and potential biological interactions.
The mechanism of action for 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can modulate the activity of proteins and enzymes, while the piperazine ring enhances binding affinity. These interactions can lead to alterations in cellular pathways, resulting in various biological effects.
Biological Activities
Preliminary studies indicate that compounds structurally similar to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit diverse biological activities. Notably:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : Potential as inhibitors for enzymes such as acetylcholinesterase and urease has been noted.
Case Studies and Research Findings
- Antibacterial Screening : A series of compounds incorporating piperazine and benzothiadiazole moieties were evaluated against Salmonella typhi and Bacillus subtilis, demonstrating significant antibacterial properties with IC50 values indicating strong efficacy compared to reference standards .
- Enzyme Inhibition Studies : Research has revealed that derivatives with similar functionalities exhibit strong inhibitory effects on urease and acetylcholinesterase, suggesting potential therapeutic applications in treating conditions like infections and neurodegenerative diseases .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds featuring piperazine and benzothiadiazole:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpiperazine | Piperazine ring | Antidepressant effects |
| Benzothiadiazole derivatives | Benzothiadiazole core | Anticancer properties |
| Sulfanilamide | Sulfonamide group | Antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
